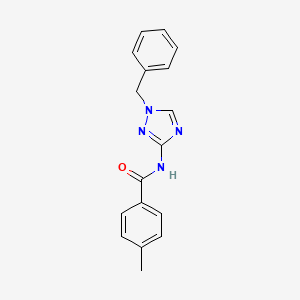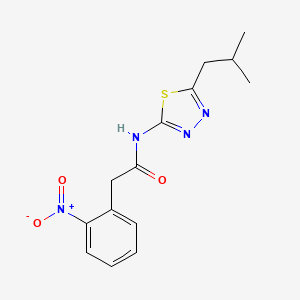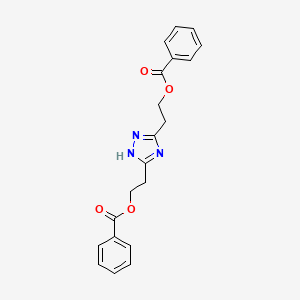![molecular formula C20H22N2O2 B5613989 3-{[benzyl(methyl)amino]methyl}-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5613989.png)
3-{[benzyl(methyl)amino]methyl}-6-methoxy-2-methyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolinol derivatives, including those similar to the compound of interest, often involves complex reactions such as demethyl-cyclization, Mannich reactions, and condensation with various aldehydes. These processes yield a variety of quinolinol derivatives with potential biological activities. For instance, the synthesis of benzofuroquinolines through demethyl-cyclization showcases the intricate steps involved in creating structurally related compounds (Yamaguchi et al., 1989).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is characterized by spectral and analytical methods, revealing intricate details about their chemical nature. For example, reactions of 2-aminobenzohydrazides with Schiff bases lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones, showcasing the diverse structural possibilities within this chemical family (Reddy et al., 1986).
Chemical Reactions and Properties
Quinolinol derivatives undergo various chemical reactions, producing new compounds with distinct properties. For example, the synthesis of quinolino[4,5-bc][1,5]benzoxazepines from reactions with 3,5-di-tert-butyl-1,2-benzoquinone demonstrates the reactivity of quinolinol derivatives and their potential to form new heterocyclic systems (Bang et al., 2009).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The synthesis and analysis of compounds like 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone reveal insights into the physical characteristics of these compounds, including their potential as fluorescent labeling reagents for carboxylic acids (Yamaguchi et al., 1985).
Chemical Properties Analysis
The chemical properties of quinolinol derivatives, such as reactivity, stability, and fluorescence, are influenced by their molecular structure. The novel fluorophore 6-methoxy-4-quinolone, derived from similar compounds, highlights the unique chemical properties of quinolinol derivatives, including strong fluorescence in a wide pH range of aqueous media, showcasing their potential in biomedical analysis (Hirano et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-6-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-18(13-22(2)12-15-7-5-4-6-8-15)20(23)17-11-16(24-3)9-10-19(17)21-14/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQSPWFVDSQFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[5-(ethylthio)-2-thienyl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5613908.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5613917.png)


![3-amino-6-(4-fluorophenyl)-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5613934.png)


![[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino](phenyl)acetic acid](/img/structure/B5613954.png)
![N-((3S*,4R*)-4-(4-methoxyphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-pyrrolidinyl)acetamide](/img/structure/B5613962.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5613979.png)
![3-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5614001.png)

![N-((3S*,4R*)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5614010.png)